![molecular formula C14H23NO10 B13839857 (2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells in animals and some bacteria. They play crucial roles in various biological processes, including cell-cell recognition, adhesion, and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate typically involves the modification of N-acetylneuraminic acidThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific enzymes and chemical reagents to achieve the desired modifications.
Industrial Production Methods
it is likely that the compound is produced using similar methods to those used in laboratory synthesis, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Aplicaciones Científicas De Investigación
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate has several scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates.
Biology: The compound is involved in research on cell-cell interactions, signaling pathways, and immune responses.
Industry: The compound is used in the production of specialized biochemical reagents and as a research tool in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing cell signaling and adhesion processes. It may also play a role in modulating immune responses and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 2-O-methyl and 9-acetate modifications.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-O-methyl-N-acetylneuraminic acid: A derivative with only the 2-O-methyl modification
Uniqueness
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is unique due to its specific modifications, which can influence its interactions with other molecules and its biological functions. The presence of both the 2-O-methyl and 9-acetate groups distinguishes it from other sialic acid derivatives and may confer unique properties in terms of stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C14H23NO10 |
|---|---|
Peso molecular |
365.33 g/mol |
Nombre IUPAC |
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8?,9-,10-,11-,12?,14+/m1/s1 |
Clave InChI |
NIEBVOWRRSQMQG-VQKDLFATSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C(C[C@](OC1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


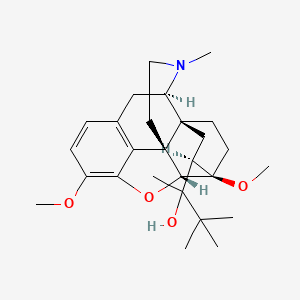
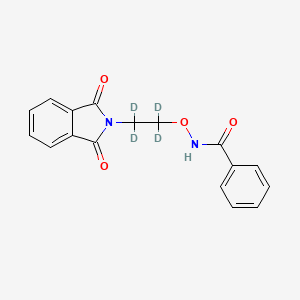
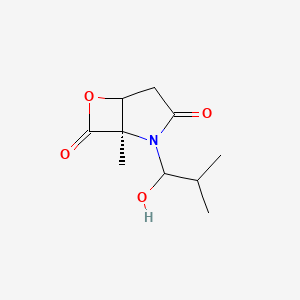
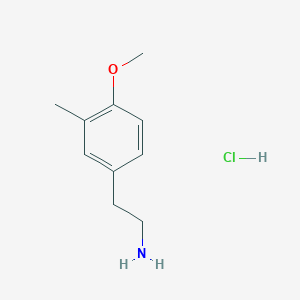

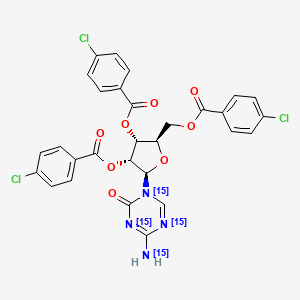
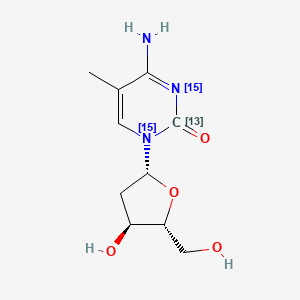

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)



![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

